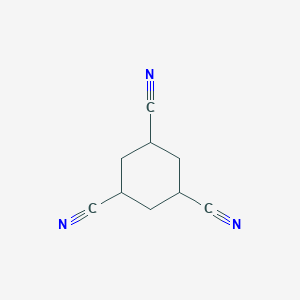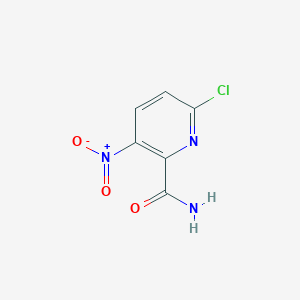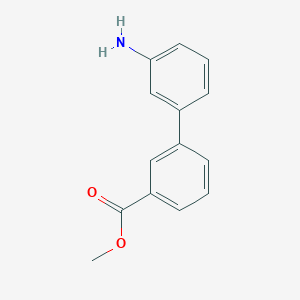
Methyl 3-(3-aminophenyl)benzoate
Descripción general
Descripción
Methyl 3-(3-aminophenyl)benzoate is an organic compound with the molecular formula C13H13NO2. This compound is a white, crystalline solid with a melting point of around 85-87 °C. It is an important intermediate in the synthesis of a variety of compounds and has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.
Aplicaciones Científicas De Investigación
Proteomics Research
“Methyl 3-(3-aminophenyl)benzoate” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomics applications, such as protein purification and identification, protein-protein interaction studies, and post-translational modification analysis.
Synthesis of New Compounds
This compound can serve as a building block in the synthesis of new chemical entities. For instance, it can be used in the preparation of benzimidazole bridged benzophenone substituted indole scaffolds . These new compounds can then be tested for various biological activities.
Antimicrobial Activity Studies
“Methyl 3-(3-aminophenyl)benzoate” can be used in the development of new antibacterial agents . The emergence of drug-resistant bacterial infections necessitates the development of new antibacterial agents with mechanisms of action different from traditional antibiotics .
Docking Studies
This compound can be used in docking studies, which are a method widely used in molecular modeling to predict the orientation of one molecule to a second when bound to each other to form a stable complex . Information obtained from docking studies can be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.
Drug Discovery
Given its potential antimicrobial activity, “Methyl 3-(3-aminophenyl)benzoate” could be a candidate for drug discovery and development processes . It could be subjected to various pharmacological screenings to determine its therapeutic potential.
Biochemical Studies
“Methyl 3-(3-aminophenyl)benzoate” can be used in biochemical studies given that benzimidazole molecules are effective against various strains of microorganisms . It can be used to study the biochemical pathways involved in the antimicrobial action of benzimidazole molecules.
Mecanismo De Acción
Target of Action
The compound’s primary targets and their roles are currently under investigation .
Mode of Action
The exact mode of action of Methyl 3-(3-aminophenyl)benzoate remains unknown . It is suggested that the compound might be involved in the Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It is known that the compound might be involved in the suzuki–miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
More research is needed to understand the compound’s bioavailability and its impact on the body .
Result of Action
It is suggested that the compound might have potential antimicrobial activity , but more research is needed to confirm these effects and understand their implications.
Action Environment
The action, efficacy, and stability of Methyl 3-(3-aminophenyl)benzoate can be influenced by various environmental factors. These could include the presence of other compounds, temperature, pH, and more . .
Propiedades
IUPAC Name |
methyl 3-(3-aminophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGKLPFPUYBIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362740 | |
| Record name | methyl 3-(3-aminophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-aminophenyl)benzoate | |
CAS RN |
168619-25-8 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168619-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(3-aminophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 3'-amino-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

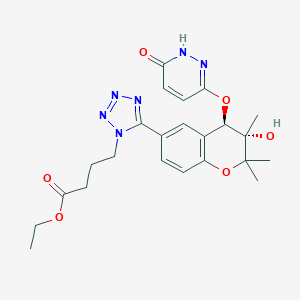

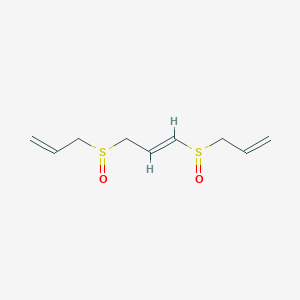
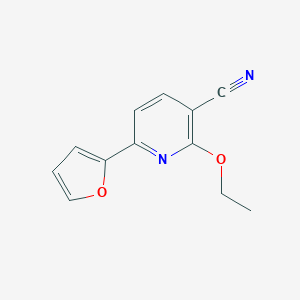
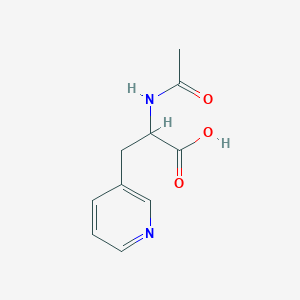
![4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid](/img/structure/B61449.png)

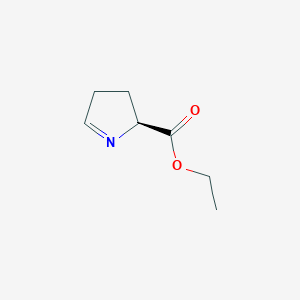

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)

